molecular formula C7H15NO B8189954 (3S,4R)-4-Methoxy-3-methyl-piperidine

(3S,4R)-4-Methoxy-3-methyl-piperidine

Cat. No.: B8189954
M. Wt: 129.20 g/mol
InChI Key: IANZRNIJJWLDGA-NKWVEPMBSA-N
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Description

(3S,4R)-4-Methoxy-3-methyl-piperidine is a chiral piperidine derivative with significant importance in organic synthesis and medicinal chemistry. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-Methoxy-3-methyl-piperidine can be achieved through various methods. One common approach involves the use of enantioselective synthesis techniques. For instance, a chemoenzymatic method utilizing lipase-mediated resolution has been reported to produce this compound with high enantiomeric excess . This method involves the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine starting from commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized lipase on diatomaceous earth (Amano PS-D) has been shown to be effective in achieving high enantiomeric excess in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-4-Methoxy-3-methyl-piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium azide or halides under appropriate conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(3S,4R)-4-Methoxy-3-methyl-piperidine has a wide range of applications in scientific research. In chemistry, it serves as a valuable building block for the synthesis of complex molecules. In biology and medicine, it is used in the development of pharmaceuticals due to its potential biological activity. Additionally, this compound finds applications in the industry as a precursor for the synthesis of various fine chemicals and agrochemicals .

Mechanism of Action

The mechanism of action of (3S,4R)-4-Methoxy-3-methyl-piperidine involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (3S,4R)-4-Methoxy-3-methyl-piperidine include other chiral piperidine derivatives such as (3R,4S)-4-Methoxy-3-methyl-piperidine and (3S,4S)-4-Methoxy-3-methyl-piperidine . These compounds share similar structural features but differ in their stereochemistry, which can significantly impact their chemical and biological properties.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its stereoisomers. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(3S,4R)-4-methoxy-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANZRNIJJWLDGA-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCC[C@H]1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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